molecular formula C6H14ClNO B6159812 (1S,3R)-3-aminocyclohexan-1-ol hydrochloride CAS No. 2331211-57-3

(1S,3R)-3-aminocyclohexan-1-ol hydrochloride

Cat. No. B6159812
CAS RN: 2331211-57-3
M. Wt: 151.6
InChI Key:
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Description

“(1S,3R)-3-Aminocyclohexanol Hydrochloride” is a chemical compound used as a reactant in the preparation of isoxazole carboxamide compounds, which are potent, soluble, orally active TRPV1 antagonists and analgesics . It has a molecular weight of 115.17 + (36.46) and a molecular formula of C6H13NO·HCl .


Synthesis Analysis

The synthesis of similar compounds has been achieved using enzymes such as ene reductase (ER) and alcohol dehydrogenase (ADH) to set both stereocenters . In this case, unspecific peroxygenases (UPOs) were found to catalyze the desired allylic oxidation with high chemo- and regioselectivity . This synthetic approach provides the first example of a three-step, one-pot UPO-ER-ADH cascade .


Molecular Structure Analysis

The molecular structure of “(1S,3R)-3-aminocyclohexan-1-ol hydrochloride” can be determined using the Cahn-Ingold-Prelog (CIP) rules . These rules are used to assign an R/S designation to a chiral center, based on the atomic numbers of the atoms of interest .

Scientific Research Applications

Chemistry and Pharmacology of Synthetic Opioids

The chemistry and pharmacology of non-fentanil novel synthetic opioids, including N-substituted benzamides and acetamides (U-drugs) and 4-aminocyclohexanols, are significant in understanding the emergence of substances of abuse. The stereochemistry of these compounds, including (1S,3R)-3-aminocyclohexan-1-ol hydrochloride, plays a crucial role in their potency and effects. This understanding helps in monitoring and controlling the appearance of new psychoactive substances on the illicit drug market (Sharma et al., 2018).

Applications in Organic Synthesis

Recent advances in the selective catalytic oxidation of cyclohexene, which is structurally related to (1S,3R)-3-aminocyclohexan-1-ol hydrochloride, underline the importance of controllable oxidation reactions. These reactions are synthetically valuable for applications in both academia and the chemical industry, providing insights into the optimization of such processes for the production of intermediates used broadly across various sectors (Cao et al., 2018).

Pharmaceutical and Biomedical Research

Cyclodextrin inclusion complexes with antibiotics and antibacterial agents, including studies on compounds like (1S,3R)-3-aminocyclohexan-1-ol hydrochloride, offer a pharmaceutical perspective on drug-delivery systems. These complexes improve solubility, modify drug-release profiles, and enhance antimicrobial activity, illustrating the role of (1S,3R)-3-aminocyclohexan-1-ol hydrochloride in developing more efficient drug delivery mechanisms (Boczar & Michalska, 2022).

Environmental Chemistry and Toxicology

The analysis of hexachlorocyclohexane isomers in various biological media sheds light on the environmental impact and persistence of compounds including (1S,3R)-3-aminocyclohexan-1-ol hydrochloride. Understanding the distribution, toxicity, and potential carcinogenicity of these compounds is crucial for assessing environmental health risks and developing strategies for mitigation (Fabre, Roth, & Kergaravat, 2005).

Safety and Hazards

The safety data sheet for a similar compound, “(1S,3R)-3-Aminocyclopentanecarboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3R)-3-aminocyclohexan-1-ol hydrochloride involves the conversion of a cyclohexene derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Hydrogen cyanide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ammonium chloride", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexene is reacted with hydrogen cyanide in the presence of a catalyst to form 2-cyanocyclohexanol.", "Step 2: 2-cyanocyclohexanol is reduced with sodium borohydride to form 2-amino-1-cyclohexanol.", "Step 3: 2-amino-1-cyclohexanol is treated with hydrochloric acid to form (1S,3R)-3-aminocyclohexan-1-ol hydrochloride.", "Step 4: The product is purified by recrystallization from ethanol and ammonium chloride." ] }

CAS RN

2331211-57-3

Product Name

(1S,3R)-3-aminocyclohexan-1-ol hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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